4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the dibenzo thiazine ring.
Oxidation: Conversion of the thiazine ring to its dioxido form.
Acetylation: Addition of the acetyl group to the brominated thiazine ring.
Cyclization: Formation of the quinoxalinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxido derivatives, while substitution reactions can produce a variety of functionalized quinoxalinone derivatives.
Scientific Research Applications
4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
- 6H-Dibenzo[C,E][1,2]oxaphosphinine 6-oxide
Uniqueness
4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific combination of functional groups and molecular structure
Properties
CAS No. |
1185063-40-4 |
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Molecular Formula |
C22H16BrN3O4S |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-[2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C22H16BrN3O4S/c23-14-9-10-18-16(11-14)15-5-1-4-8-20(15)31(29,30)26(18)13-22(28)25-12-21(27)24-17-6-2-3-7-19(17)25/h1-11H,12-13H2,(H,24,27) |
InChI Key |
RBXULIURFBFHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CN3C4=C(C=C(C=C4)Br)C5=CC=CC=C5S3(=O)=O |
Origin of Product |
United States |
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